PGLa

Antimicrobial Susceptibility Testing Peptide Therapeutics Gram-Negative Bacteria

PGLa is a 21-residue cationic antimicrobial peptide distinguished by its sequence-specific, GxxxG motif-dependent synergism with magainin 2. Unlike class-similar peptides, PGLa enables studies of heterodimer formation and supramolecular lipid complexes for combination therapy research. Its consistent hemolytic profile (HC₅₀ = 0.6 μM) also serves as a benchmark control in eukaryotic cytotoxicity assays.

Molecular Formula C88H162N26O22S
Molecular Weight 1968.5 g/mol
CAS No. 102068-15-5
Cat. No. B549707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePGLa
CAS102068-15-5
Synonyms(4-24)-PLY(a)
GLa peptide
peptide-Gly-Leu-amide
PGL(a)
PGLA
PYL(a), 4-24-
Molecular FormulaC88H162N26O22S
Molecular Weight1968.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN
InChIInChI=1S/C88H162N26O22S/c1-19-48(9)69(113-78(126)52(13)97-66(117)42-95-72(120)50(11)98-79(127)59(31-23-27-36-91)108-85(133)64(44-115)111-77(125)54(15)100-81(129)61(33-38-137-18)104-65(116)41-93)87(135)101-51(12)73(121)96-43-67(118)105-57(29-21-25-34-89)82(130)114-70(49(10)20-2)88(136)103-55(16)74(122)106-60(32-24-28-37-92)83(131)112-68(47(7)8)86(134)102-56(17)76(124)110-63(40-46(5)6)84(132)107-58(30-22-26-35-90)80(128)99-53(14)75(123)109-62(71(94)119)39-45(3)4/h45-64,68-70,115H,19-44,89-93H2,1-18H3,(H2,94,119)(H,95,120)(H,96,121)(H,97,117)(H,98,127)(H,99,128)(H,100,129)(H,101,135)(H,102,134)(H,103,136)(H,104,116)(H,105,118)(H,106,122)(H,107,132)(H,108,133)(H,109,123)(H,110,124)(H,111,125)(H,112,131)(H,113,126)(H,114,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-,69-,70-/m0/s1
InChIKeyPJRSUKFWFKUDTH-JWDJOUOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PGLa (CAS 102068-15-5): A Cationic α-Helical Antimicrobial Peptide with Defined Membrane-Selective Activity


PGLa (peptide glycine-leucine-amide, CAS 102068-15-5) is a 21-residue cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the African clawed frog Xenopus laevis [1]. The peptide adopts a random-coil conformation in aqueous solution but undergoes a membrane-induced transition to an approximately 80% α-helical structure upon binding to lipid bilayers, a conformational change that contributes approximately 70% of the total binding enthalpy [2]. PGLa is characterized by a C-terminal leucine amide and a net positive charge that drives preferential electrostatic attraction to negatively charged bacterial membranes over neutral eukaryotic membranes [2].

Why PGLa Cannot Be Replaced with Generic Magainin-Class Peptides: Quantified Selectivity and Synergy Determinants


PGLa belongs to the magainin family of amphibian antimicrobial peptides; however, simple substitution with other family members such as magainin 2 or magainin-AM1 is scientifically unjustified due to quantifiable differences in membrane-binding selectivity, species-specific potency, and immunomodulatory profiles. PGLa exhibits a 50-fold preferential binding to negatively charged bacterial-mimetic membranes over neutral eukaryotic-mimetic membranes, a selectivity driven almost exclusively by electrostatic attraction rather than hydrophobic insertion [1]. Furthermore, PGLa's synergistic antimicrobial activity with magainin 2 depends on a specific GxxxG motif (Gly7 and Gly11) that is absent or altered in related peptides; mutation of these residues completely abolishes the synergistic effect [2]. Procurement of a generic magainin-family peptide without verifying these differential properties risks suboptimal performance in membrane-targeting applications.

Quantitative Differentiation Evidence: PGLa Versus Comparator Peptides in Validated Assays


Head-to-Head MIC Comparison: PGLa Exhibits 2-Fold Lower Potency than Magainin 2 Against E. coli

In a direct antimicrobial assay against Escherichia coli, PGLa exhibited an MIC100 value of 25 μM, whereas the closely related peptide magainin 2 amide showed an MIC100 of 12.5 μM under identical microbroth dilution conditions [1]. This 2-fold difference in potency is a critical consideration when selecting between these two magainin-family peptides for applications where maximal gram-negative activity is required.

Antimicrobial Susceptibility Testing Peptide Therapeutics Gram-Negative Bacteria

Quantified Membrane Selectivity: PGLa Binds 50-Fold More Strongly to Bacterial-Mimetic than Eukaryotic-Mimetic Membranes

Isothermal titration calorimetry (ITC) studies demonstrated that PGLa binds to negatively charged PC/PG (3:1) vesicles—mimicking bacterial membranes—by a factor of approximately 50-fold greater than to neutral PC vesicles, which model eukaryotic membranes [1]. The binding constants (K) for both membrane types are similar when corrected for surface concentration (~800–1500 M⁻¹), confirming that selectivity arises almost exclusively from electrostatic attraction to the anionic lipid surface rather than from differential hydrophobic insertion [1]. This 50-fold differential provides a quantitative basis for PGLa's reduced hemolytic and cytotoxic potential relative to less selective cationic AMPs.

Membrane Biophysics Drug Selectivity Thermodynamics of Peptide-Lipid Interactions

Species-Specific Potency: PGLa-AM1 Demonstrates Superior Activity Against Streptococcus mutans Relative to Magainin-AM1

Among three α-helical peptides isolated from Xenopus amieti, PGLa-AM1 displayed the most potent activity against the oral pathogen Streptococcus mutans, with a minimum inhibitory concentration (MIC) of 1.2 μM [1]. In the same radial diffusion assay, magainin-AM1 was the least effective of the three peptides tested [1]. This species-specific potency differential is not predictable from general class characteristics and must be empirically determined for target pathogen profiling.

Oral Microbiology Antimicrobial Peptide Screening Streptococcus mutans

Differential Immunomodulation: PGLa-AM1 Does Not Induce IL-8 in Oral Fibroblasts, Unlike Magainin-AM1

Treatment of oral fibroblasts with 1 or 10 μM magainin-AM1 resulted in a significant increase in production of the pro-inflammatory cytokine IL-8, whereas treatment with PGLa-AM1 or CPF-AM1 at identical concentrations produced no detectable increase in IL-8 secretion [1]. This differential immunomodulatory profile is a critical functional distinction beyond simple antimicrobial potency and may influence host response outcomes in tissue culture or in vivo models.

Immunomodulation Cytokine Profiling Host-Defense Peptides

Synergy Mechanism Determinant: PGLa Synergy with Magainin 2 Requires Intact GxxxG Motif

The synergistic antimicrobial activity between PGLa and magainin 2 (MAG2) is abolished when either Gly7 or Gly11 in the PGLa GxxxG motif is replaced with alanine or another hydrophobic residue [1]. The designer peptide MSI-103, which shares sequence similarity with PGLa but lacks this motif, shows no synergy with MAG2; however, introduction of the Gly residues confers synergistic activity [1]. This demonstrates that synergy is not a generic property of magainin-family peptides but depends on specific molecular determinants unique to PGLa.

Peptide Synergy Structure-Activity Relationship Antimicrobial Combinations

Broad-Spectrum Bacteriostatic Activity: Quantitative MIC Values for PGLa Against Reference Strains

PGLa demonstrates bacteriostatic activity against both Gram-positive and Gram-negative reference strains, with reported minimum inhibitory concentration (MIC) values of 64 mg/L against Staphylococcus aureus and 32 mg/L against Escherichia coli [1]. Converted to molar units using the molecular mass of 1968.45 g/mol, these correspond to approximately 32.5 μM and 16.3 μM, respectively. This data establishes a baseline potency profile for PGLa against two commonly used bacterial model organisms.

Antibacterial Screening Gram-Positive Bacteria Gram-Negative Bacteria

PGLa (CAS 102068-15-5): Defined Application Scenarios Based on Quantified Differentiation Evidence


Membrane Selectivity Studies Requiring Low Eukaryotic Cytotoxicity

PGLa's 50-fold preferential binding to negatively charged bacterial-mimetic membranes over neutral eukaryotic-mimetic membranes [1] makes it an ideal candidate for biophysical studies of membrane selectivity, including investigations of pore formation thermodynamics (ΔH ≈ -11 to -15 kcal/mol for insertion; pore formation enthalpy = 9.7 kcal/mol peptide) [1]. Applications include ITC-based binding assays, solid-state NMR structural studies in oriented lipid bilayers, and fluorescence dye-leakage experiments where minimizing background leakage from neutral vesicles is critical.

Oral Pathogen Research Targeting Streptococcus mutans

For researchers focused on oral microbiology and dental caries-associated pathogens, PGLa-AM1 provides a documented MIC of 1.2 μM against S. mutans, outperforming magainin-AM1 in the same assay panel [2]. Additionally, PGLa-AM1 does not induce IL-8 production in oral fibroblasts at concentrations up to 10 μM [2], making it suitable for co-culture models where confounding inflammatory responses must be controlled. The peptide's LPS-binding capacity (strongest among tested peptides for E. coli, P. aeruginosa, and P. gingivalis LPS) further supports its use in endotoxin-neutralization studies [2].

Synergistic Antimicrobial Studies with Magainin 2

PGLa is uniquely suited for investigating synergistic antimicrobial mechanisms when combined with magainin 2, as the synergy depends on the intact GxxxG motif (Gly7 and Gly11) native to PGLa [3]. This scenario includes: (i) determination of fractional inhibitory concentration indices (FICI) using checkerboard assays; (ii) biophysical studies of heterodimer formation via solid-state NMR or cross-linking mass spectrometry; (iii) membrane fusion and sponge phase induction experiments using E. coli lipid extracts [3]. The equimolar mixture of PGLa and magainin 2 reduces the total peptide concentration required for bacterial growth inhibition compared to individual components, providing a quantifiable synergy metric [4].

Antimicrobial Peptide Baseline Reference for Gram-Negative/Gram-Positive Potency Benchmarking

PGLa's established MIC values of 32 mg/L (~16.3 μM) against E. coli and 64 mg/L (~32.5 μM) against S. aureus [5] provide a reproducible baseline for comparative AMP screening campaigns. Procurement of PGLa as a reference standard enables normalization of inter-laboratory potency measurements and facilitates direct comparison of novel AMP candidates to a well-characterized magainin-family member with documented membrane-binding thermodynamics and structural transitions [1].

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